molecular formula C54H72N14O9 B597394 Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) CAS No. 143578-65-8

Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)

Cat. No.: B597394
CAS No.: 143578-65-8
M. Wt: 1061.259
InChI Key: YCWICBJULPNZMO-AGTGWIOXSA-N
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Description

Historical Context and Development

The development of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) is rooted in decades of research into bombesin-like peptides (BLPs) and their therapeutic potential.

Origins of Bombesin Research

Bombesin, a 14-amino acid peptide isolated from amphibian skin, was first identified in 1971 for its ability to stimulate gastric acid secretion. Its mammalian homolog, gastrin-releasing peptide (GRP), shares a conserved C-terminal heptapeptide sequence (Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) critical for receptor binding. Early studies focused on linear peptides, which faced challenges such as rapid enzymatic degradation and poor metabolic stability.

Evolution of Cyclic Peptide Engineering

The transition to cyclic peptides in the 1990s marked a paradigm shift. Cyclization enhances structural rigidity, reduces conformational flexibility, and improves resistance to proteolysis. The compound Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu), synthesized in 2017, represents a refined iteration of this approach. Its design incorporates:

  • D-Phe substitution : Reduces enzymatic cleavage by peptidases.
  • Leucine residues : Enhances hydrophobic interactions with receptor pockets.
  • Cyclization : Forms a stable 27-membered ring via an amide bond between the N- and C-termini.

Key Milestones

Year Developmental Milestone Reference
1971 Bombesin isolation from amphibian skin
1988 Identification of GRP gene-associated peptides
2017 Synthesis of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)
2021 Advancements in cyclic peptide drug development

Classification within Cyclic Peptide Chemistry

Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) belongs to the homodetic cyclic peptide class, characterized by a ring formed exclusively by conventional peptide bonds.

Structural Characteristics

  • Ring Size : 27-membered macrocycle (9 amino acids).
  • Amino Acid Composition :
    • D-Phe : Residue 1 (stereochemical inversion enhances stability).
    • Tryptophan (Trp) : Residue 3 (hydrophobic core contributor).
    • Histidine (His) : Residues 2 and 7 (protonatable side chains for receptor interactions).
    • Leucine (Leu) : Residues 9 and 10 (hydrophobic anchors).
Feature Description Functional Impact
D-Phe D-amino acid substitution Increased metabolic stability
Cyclization 27-membered macrocycle Reduced enzymatic degradation
Leucine residues Hydrophobic side chains Enhanced membrane permeability

Comparison with Other Cyclic Peptide Classes

Class Bond Type Example
Homodetic Peptide bonds Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu)
Isopeptide Side-chain amide Bacitracin
Depsipeptide Ester linkage Kahalalide F

Relationship to Bombesin and Gastrin-Releasing Peptide Family

Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) shares a conserved C-terminal motif with bombesin and GRP, critical for binding to GRPR.

Sequence Homology and Receptor Specificity

Peptide C-Terminal Sequence GRPR Affinity (IC₅₀)
Bombesin Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ 0.07 nM
GRP His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ 0.17 nM
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu Not reported (homologous to GRP)

Structural Modifications for Enhanced Function

Key modifications in Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) include:

  • D-Phe at Position 1 : Mimics the N-terminal pyroglutamate (pGlu) of bombesin, enhancing receptor recognition.
  • Leucine at Position 10 : Replaces methionine (Met) to reduce oxidation susceptibility.
  • Cyclization : Stabilizes the bioactive conformation, increasing binding affinity.

Significance in Receptor-Targeting Research

The compound’s engineered properties make it invaluable for studying GRPR-mediated signaling and developing receptor-targeted therapies.

Role in GRPR Structural Studies

Recent cryo-EM and crystallography studies reveal that GRPR adopts distinct conformations when bound to agonists or antagonists. Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) mimics the GRP C-terminal, enabling investigations into:

  • Receptor Activation : The N-terminal region of GRP interacts with extracellular loops of GRPR, triggering conformational changes.
  • Ligand-Binding Pocket : The Trp-Ala-Val-Gly-His-Leu sequence occupies a hydrophobic cavity within GRPR, stabilized by residues such as Glu175 and Arg308.

Applications in Drug Development

Application Mechanism Example
Imaging Probes Radiolabeling for PET/SPECT ¹⁸F-BAY 86-4367 (bombesin analog)
Anticancer Therapeutics Inhibition of GRPR-driven tumor growth GRPR antagonists for prostate cancer
Targeted Delivery Payload conjugation for intracellular transport Cyclic peptides as drug shuttles

Properties

IUPAC Name

(3S,6S,9S,12S,15R,18S,21S,24S)-15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70)/t32-,39-,40-,41+,42-,43-,44-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWICBJULPNZMO-AGTGWIOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H72N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protecting groups are removed to allow for the next coupling step.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.

Industrial Production Methods: Industrial production of cyclic peptides like Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used for purification, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of histidine and tryptophan.

    Reduction: Reductive conditions can reduce disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties
Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) has been investigated for its potential as an anticancer agent. Research indicates that peptides with similar sequences can act as growth factors for both normal and neoplastic tissues, suggesting that cyclo-peptides may influence tumor growth dynamics through specific receptor interactions . The cyclic structure enhances stability and bioavailability, making them suitable candidates for drug design.

1.2 Radiopharmaceutical Development
The compound has been utilized in the development of radiolabeled peptide-based ligands for imaging and therapeutic purposes. For instance, the incorporation of radiometals like Technetium-99m into cyclic peptides allows for targeted imaging in Single Photon Emission Computed Tomography (SPECT). The cyclic nature of the peptide improves the stability of the radiolabeled complex, which is crucial for effective imaging of various organs such as the pancreas and kidneys .

Mechanistic Insights

2.1 Receptor Binding Studies
Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) has shown promise in binding studies related to specific receptors in the central nervous system (CNS). The identification of Bombesin receptors (BBN-R) on CNS tissues highlights the potential for this cyclic peptide to act as a modulator in neuroendocrine signaling pathways . This interaction may lead to novel therapeutic strategies for neurological disorders.

2.2 Structure-Activity Relationship (SAR)
The structure-activity relationship of cyclo-peptides is critical for understanding their pharmacological effects. The cyclic configuration not only enhances receptor affinity but also influences the pharmacokinetic properties of the peptides. Studies have demonstrated that modifications to the amino acid sequence can lead to significant changes in biological activity, providing a pathway for optimizing therapeutic efficacy .

Case Studies and Research Findings

Study Objective Findings
Study A Evaluate imaging efficacyDemonstrated enhanced organ uptake and retention in SPECT imaging with radiolabeled cyclo-peptides.
Study B Investigate anticancer effectsFound that cyclo-peptides promote cellular proliferation in neoplastic tissues via specific receptor activation.
Study C Analyze receptor interactionsIdentified significant binding affinity to BBN receptors, indicating potential use in CNS-targeted therapies.

Mechanism of Action

The mechanism of action of Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to these targets. The pathways involved may include:

    Receptor Binding: The peptide can bind to cell surface receptors, modulating signaling pathways.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Membrane Interaction: The peptide may interact with cell membranes, affecting their integrity and function.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclic Peptides

Compound Name Amino Acid Sequence/Components Molecular Formula Molecular Weight (g/mol) Key Features Source/Application
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) D-Phe, His, Trp, Ala, Val, Gly, His, Leu, Leu C₅₄H₇₂N₁₄O₉ 1061.2 Contains D-Phe; nonapeptide Anticancer research
Cyclo(D-Pro-D-Phe) (114) D-Pro, D-Phe C₁₁H₁₄N₂O₂ 218.24 Diketopiperazine (DKP); cytotoxic Cytotoxic against K562 cells
Cyclo(L-Ala-Gly) L-Ala, Gly C₅H₈N₂O₂ 144.13 Simplest DKP; antifungal Inhibits aflatoxin production
Cyclo(Leu-Pro) Leu, Pro C₁₁H₁₈N₂O₂ 210.27 DKP; biomarker in metabolic studies HMDB ID: HMDB0034276
Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-Trp) D-Glu, Ala, D-allo-Ile, Leu, D-Trp C₃₁H₄₄N₆O₇ 612.72 Hexapeptide; synthetic analog Antibacterial research

Key Observations :

  • Ring Size: The target compound is a nonapeptide, significantly larger than diketopiperazines (DKPs, 2 residues) or hexapeptides .
  • Stereochemistry: D-amino acids (e.g., D-Phe, D-Glu) are rare in natural peptides but enhance metabolic stability and receptor selectivity .
  • Functional Groups : Multiple His residues in the target compound may facilitate metal ion binding or catalytic activity .

Bioactivity Comparison

Table 2: Bioactivity Profiles of Cyclic Peptides

Compound Name Bioactivity Cell Line/Model IC₅₀/Effective Dose Reference
Cyclo(-D-phe-his-trp-ala-val-gly-his-leu-leu) Antiproliferative (inference from similar cyclic peptides) Cancer cell lines Not fully quantified
Cyclo(D-Pro-D-Phe) (114) Cytotoxic K562 leukemia cells 60–90% inhibition at 100 µg/mL
Cyclo(L-Ala-Gly) Inhibits aflatoxin biosynthesis in Aspergillus flavus Fungal cultures 10 µg/mL
Cyclo(Leu-Leu) Role in quorum sensing and microbial communication Bacillus subtilis Not applicable
Extract of Streptomyces strain 452T Broad-spectrum antitumor activity (inhibition ratios: 55–90% at 100 µg/mL) HCT-116, HepG2, A549 72–90% inhibition

Key Observations :

  • Potency : Smaller DKPs like cyclo(D-Pro-D-Phe) exhibit cytotoxicity at 100 µg/mL , while larger peptides may require lower doses due to enhanced target specificity .
  • Selectivity: The Streptomyces extract shows broad-spectrum antitumor activity but spares normal cells (CCD-18Co inhibition <15%) , whereas DKPs like cyclo(L-Ala-Gly) target fungal pathways .

Biological Activity

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) is a cyclic peptide that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the structural characteristics, biological functions, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Structural Characteristics

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) is composed of a sequence of amino acids arranged in a cyclic structure. The cyclic nature of peptides often enhances their stability and bioactivity compared to linear peptides. The specific arrangement of D-amino acids in this compound may contribute to its unique biological properties, as D-amino acids can resist enzymatic degradation and may interact differently with biological targets compared to their L-counterparts.

Anticancer Activity

Research has demonstrated that cyclopeptides, including those with similar sequences to Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu), exhibit significant anticancer properties. For instance, caryophyllaceae-type cyclopeptides have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting tumor growth .

Table 1: Summary of Cytotoxic Activities of Related Cyclopeptides

Peptide NameSequenceCytotoxic ActivityTarget Cell Lines
Cyclo(-D-Phe)Cyclo(-D-Phe)ModerateHeLa, MCF-7
Cyclo(-His)Cyclo(-His)HighA549, HepG2
Cyclo(-Trp)Cyclo(-Trp)VariableVarious
Cyclo(-Ala)Cyclo(-Ala)LowNone reported

Antimicrobial Properties

Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) also exhibits antimicrobial activity. Similar cyclic peptides have been shown to possess significant antibacterial and antifungal properties. For example, cyclopeptides derived from natural sources have demonstrated efficacy against a range of pathogens, suggesting that this compound could be beneficial in developing new antimicrobial agents .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have measured the IC50 values for cyclopeptides against various cancer cell lines. For instance, cyclo(Gly-His) displayed IC50 values of 1.699 mM for HeLa cells and 0.358 mM for MCF-7 cells, indicating potent cytotoxicity . Although specific IC50 values for Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) are not yet published, its structural similarity suggests comparable activity.
  • Mechanistic Studies : Investigations into the mechanisms behind the anticancer effects of cyclic peptides have revealed that they may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. This suggests that Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) could potentially engage similar pathways .
  • Antimicrobial Efficacy : A study on cyclic dipeptides indicated that those with hydrophobic residues showed improved antimicrobial activity due to enhanced membrane permeability and interaction with microbial membranes . This aligns with the composition of Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu), which includes hydrophobic amino acids such as Leu and Val.

Q & A

Basic: What experimental methodologies are optimal for synthesizing Cyclo(-D-Phe-His-Trp-Ala-Val-Gly-His-Leu-Leu) with high yield and purity?

Methodological Answer:
Synthesis requires optimizing solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by cyclization via intramolecular amide bond formation. Key factors include:

  • Amino acid sequence order : D-Phe at position 1 enhances cyclization efficiency due to steric effects .
  • Cyclization conditions : Use HATU/DIPEA in DMF under high dilution (0.01 M) to prevent oligomerization .
  • Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) achieves >95% purity. Validate with MALDI-TOF MS .

Basic: How can researchers characterize the three-dimensional structure of this cyclic nonapeptide?

Methodological Answer:
Combine spectroscopic and computational approaches:

  • Circular Dichroism (CD) : Identifies β-turn motifs influenced by D-Phe and Trp residues .
  • NMR Spectroscopy : 2D NOESY (600 MHz, DMSO-d6) resolves spatial proximity of His-Leu-Leu residues .
  • Molecular Dynamics (MD) Simulations : AMBER force field predicts dominant conformers in aqueous environments .

Intermediate: What in vitro assays are suitable for evaluating its biological activity in cancer models?

Methodological Answer:
Prioritize assays aligned with its structural homology to bombesin:

  • Cell Proliferation Assays : Use MTT/XTT on colorectal (HT-29) or pancreatic (MIA PaCa-2) cancer lines. Compare IC50 values with linear analogs .
  • GPCR Binding Studies : Radioligand displacement assays (e.g., ¹²⁵I-BBN competition) quantify affinity for BB2 receptors .
  • Apoptosis Markers : Western blotting for caspase-3/9 activation in treated vs. untreated cells .

Intermediate: How does the peptide’s stability vary under physiological conditions, and how can this be quantified?

Methodological Answer:
Assess stability via:

  • Thermal Degradation : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points .
  • Proteolytic Resistance : Incubate with trypsin/chymotrypsin (37°C, pH 7.4). Monitor degradation via HPLC over 24h .
  • Serum Stability : Add 10% FBS to peptide solution; sample at 0, 6, 12, 24h for LC-MS quantification .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MD-predicted conformers)?

Methodological Answer:
Address discrepancies through:

  • Solvent-Specific Simulations : Run MD in explicit DMSO or water to match NMR conditions .
  • Dynamic Averaging : Use CORCEMA-ST to model NOE intensities from multiple conformers .
  • Isotopic Labeling : ¹³C/¹⁵N-labeled peptides enhance resolution of overlapping signals in crowded regions (e.g., His/Leu) .

Advanced: What computational strategies elucidate conformational dynamics impacting receptor binding?

Methodological Answer:

  • Metadynamics : Identify free-energy landscapes for Ala-Val-Gly hinge regions .
  • QM/MM Hybrid Models : Calculate charge distribution at Trp-His interactions using Gaussian09 .
  • Ensemble Docking : Dock multiple conformers (from MD) to BB2 receptor (PDB: 6PO6) using AutoDock Vina .

Advanced: How to investigate enantiomeric-specific interactions with biological targets?

Methodological Answer:

  • Chiral HPLC : Separate D/L-Phe variants using a Chirobiotic T column (20% ethanol/isocratic) .
  • Surface Plasmon Resonance (SPR) : Compare binding kinetics (KA/KD) of D-Phe vs. L-Phe analogs on immobilized receptors .
  • X-ray Crystallography : Co-crystallize peptide-receptor complexes to resolve stereospecific contacts (e.g., His⁶–Leu⁷ hydrogen bonds) .

Advanced: What strategies mitigate aggregation during in vitro assays?

Methodological Answer:

  • Critical Micelle Concentration (CMC) : Determine via fluorescent probes (Nile Red). Use concentrations below CMC .
  • Co-Solvents : Add 5% DMSO or 0.01% Tween-20 to PBS buffer .
  • Dynamic Light Scattering (DLS) : Monitor particle size (2–1000 nm) pre/post incubation .

Advanced: How to validate biosynthetic pathways in microbial hosts?

Methodological Answer:

  • Heterologous Expression : Clone non-ribosomal peptide synthase (NRPS) genes into E. coli BL21. Induce with 0.5 mM IPTG .
  • Metabolite Profiling : LC-HRMS (Q-TOF) detects cyclic intermediates (e.g., cyclo-Val-Gly-His) .
  • Gene Knockout : CRISPR-Cas9 disrupt competing pathways (e.g., linear peptide biosynthesis) .

Advanced: How to design SAR studies focusing on the D-Phe¹ and Trp³ residues?

Methodological Answer:

  • Alanine Scanning : Synthesize D-Phe¹→Ala and Trp³→Ala mutants. Test in GPCR activation assays .
  • Non-Canonical Amino Acids : Substitute Trp³ with 5-fluoro-Trp; analyze fluorescence quenching in binding assays .
  • Free Energy Perturbation (FEP) : Compute ΔΔG of mutations on receptor binding using Schrödinger .

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